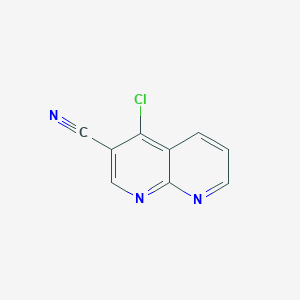

4-Chloro-1,8-naphthyridine-3-carbonitrile

Descripción general

Descripción

“4-Chloro-1,8-naphthyridine-3-carbonitrile” is a chemical compound that belongs to the naphthyridine class of compounds. It has a molecular formula of C9H4ClN3 and an average mass of 189.601 Da .

Synthesis Analysis

A novel, four-component one-pot green synthesis of biologically active 1,8-naphthyridines has been reported . This involves a reaction of diverse aromatic aldehyde, malononitrile, 4-hydroxy substituted 1,6-dimethylpyridin-2(1H)-one, corresponding aniline in EtOH catalyzed by 9-Mesityl-10-methylacridinium perchlorate under visible light generated from a 24W Blue LED wavelength 450–460 nm at 26 °C .

Molecular Structure Analysis

The molecular structure of “4-Chloro-1,8-naphthyridine-3-carbonitrile” consists of a naphthyridine core with a chlorine atom at the 4th position and a carbonitrile group at the 3rd position .

Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Physical And Chemical Properties Analysis

The boiling point of a similar compound, “4-chloro [1,8]naphthyridine”, is 220.7°C at 760 mmHg . The molecular weight of “4-Chloro-1,8-naphthyridine-3-carbonitrile” is 189.6 g/mol.

Aplicaciones Científicas De Investigación

- 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities .

- They are used in the treatment of bacterial infections .

- They also find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

- The synthesis of 1,8-naphthyridines involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .

- 2,7-Difunctionalized-1,8-naphthyridines are synthesized because of their potential medicinal activity as well as for their use as important binding units in the molecular design of synthetic receptors .

- The synthesis involves starting from 2-amino-7-methylnaphthyridine, which is obtained by the condensation of commercially available 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal .

- The 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine is oxidized with selenium dioxide in dioxane to the corresponding aldehyde, followed by deprotection of the N-acetyl group by hydrolysis with 1N hydrochloric acid .

Medicinal Chemistry

Synthesis of Difunctionalized 1,8-Naphthyridines

- 1,8-Naphthyridines have unique photochemical properties .

- They are used in the development of light-emitting diodes and dye-sensitized solar cells .

- They also find use as molecular sensors or in self-assembly host–guest systems .

- Multicomponent reactions (MCR) can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .

- Ghorbani-Vaghei et al. have constructed trisubstituted 2-amino-1,8-naphthyridines in moderate to high yield via MCR of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .

- A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere .

- This involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .

Photochemical Properties

Multicomponent Reactions

Synthesis in Water

Reactivity with Alkyl Halides

- 1,5-Naphthyridines can react with fluorides to furnish the corresponding N -fluorosubstituted 1,5-naphthyridines .

- This reaction proceeds through quaternary salts intermediates, which undergo base-induced hydrogen fluoride elimination .

- A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in air atmosphere .

- This involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .

- 1,5-Naphthyridines can form metal complexes .

- These complexes have potential applications in various fields, including catalysis, materials science, and medicinal chemistry .

- 1,5-Naphthyridines exhibit a great variety of biological activities .

- They have significant importance in the field of medicinal chemistry .

- 1,8-Naphthyridines can be used as ligands .

- They have potential applications in the development of new materials and devices .

Reactivity with Fluorides

Synthesis in Air Atmosphere

Synthesis of Metal Complexes

Biological Activity

Use as Ligands

Use in Materials Science

Safety And Hazards

Direcciones Futuras

While specific future directions for “4-Chloro-1,8-naphthyridine-3-carbonitrile” are not mentioned in the search results, the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches .

Propiedades

IUPAC Name |

4-chloro-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3/c10-8-6(4-11)5-13-9-7(8)2-1-3-12-9/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEOYAUPKYAWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2N=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301270699 | |

| Record name | 4-Chloro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1,8-naphthyridine-3-carbonitrile | |

CAS RN |

1234616-73-9 | |

| Record name | 4-Chloro-1,8-naphthyridine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

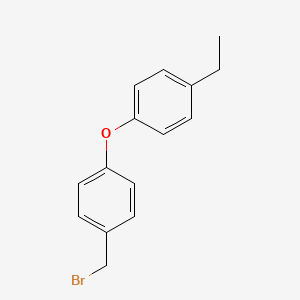

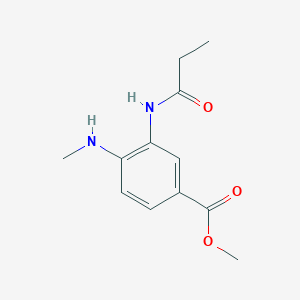

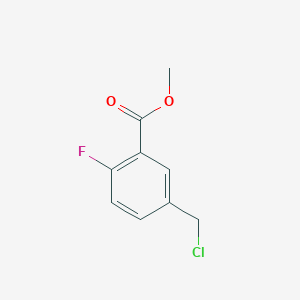

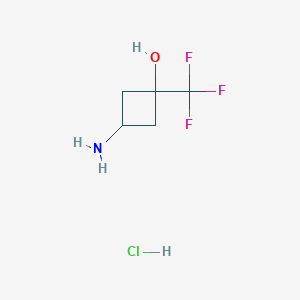

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B1404789.png)

![1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1404790.png)

![(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)](/img/structure/B1404799.png)

![4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1404805.png)

![tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate](/img/structure/B1404812.png)